

NCDC Guidelines for Infectious Disease Surveillance in Nigeria: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NCDC

Cat. No.: B077871

[Get Quote](#)

Disclaimer: This document has been compiled based on publicly available information from the Nigeria Centre for Disease Control and Prevention (**NCDC**) and associated publications. The complete text of the "National Technical Guidelines for Integrated Disease Surveillance and Response (IDSR) in Nigeria, 3rd edition (2020)" was not accessible at the time of writing. Therefore, while the information provided is based on official sources, it may not be exhaustive and is intended for guidance and informational purposes for researchers, scientists, and drug development professionals. For the most current and complete protocols, direct consultation of the official **NCDC** guidelines is recommended.

Introduction to Infectious Disease Surveillance in Nigeria

Infectious disease surveillance in Nigeria is coordinated by the Nigeria Centre for Disease Control and Prevention (**NCDC**). The cornerstone of this system is the Integrated Disease Surveillance and Response (IDSR) strategy, which aims to improve the capacity of the Nigerian health system at all levels to detect and respond to priority diseases in a timely and effective manner.^{[1][2]} The IDSR framework has been instrumental in managing various disease outbreaks in the country. The **NCDC**, in collaboration with partners such as the World Health Organization (WHO), continuously works to strengthen the IDSR system through updated guidelines, training, and the integration of new technologies.^{[3][4][5]}

The 3rd edition of the National Technical Guidelines for IDSR was launched in 2020 and expanded the list of priority diseases to 45.^[1] These guidelines provide a rational basis for decision-making and the implementation of public health interventions. This document summarizes key aspects of these guidelines, focusing on data presentation, experimental protocols, and logical workflows relevant to the target audience.

Data Presentation: Priority Diseases and Reporting

The **NCDC** categorizes notifiable diseases based on their epidemic potential and public health importance. While the complete list of 45 priority diseases from the 3rd edition of the IDSR guidelines is not available, information on several key notifiable diseases and their reporting timelines can be compiled from various sources.

Table 2.1: Reporting Timelines for Selected Notifiable Diseases

Disease/Condition	Reporting Level	Timeline for Reporting
Immediately Notifiable Diseases		
Acute Flaccid Paralysis (AFP)	Health Facility to LGA	Immediate (within 24 hours)
Cholera	Health Facility to LGA	Immediate (within 24 hours)
Cerebrospinal Meningitis (CSM)	Health Facility to LGA	Immediate (within 24 hours)
Lassa Fever	Health Facility to LGA	Immediate (within 24 hours)
Measles	Health Facility to LGA	Immediate (within 24 hours)
Yellow Fever	Health Facility to LGA	Immediate (within 24 hours)
Diseases Requiring Weekly Reporting		
Guinea Worm Disease	Health Facility to LGA	Weekly
Neonatal Tetanus	Health Facility to LGA	Weekly
Diseases Requiring Monthly Reporting		
Buruli Ulcer	Health Facility to LGA	Monthly
Leprosy	Health Facility to LGA	Monthly
Onchocerciasis	Health Facility to LGA	Monthly
Tuberculosis	Health Facility to LGA	Monthly

Source: Inferred from various **NCDC** publications and general IDSR principles.

Experimental Protocols

This section provides detailed methodologies for key procedures related to infectious disease surveillance, based on available **NCDC** guidelines and best practices.

Case Investigation Protocol

Upon notification of a suspected case of a priority disease, a case investigation is initiated to confirm the diagnosis, identify the source of infection, and implement control measures.

Objective: To collect epidemiological and clinical data to verify the case, assess the risk of transmission, and guide public health response.

Materials:

- Case Investigation Form (CIF) specific to the suspected disease
- Personal Protective Equipment (PPE) as appropriate for the suspected pathogen
- Sample collection and transportation kit
- Health education materials

Procedure:

- Preparation:
 - Review the initial case notification report.
 - Assemble the necessary materials, including the appropriate CIF and sample collection kit.
 - Ensure appropriate PPE is available and donned correctly before patient contact.
- Interview:
 - Obtain informed consent from the patient or guardian.
 - Conduct a thorough interview using the CIF to collect information on:
 - Demographic details
 - Clinical history, including date of onset of symptoms

- Travel history
- Potential exposures to known cases or risk factors
- Contact history
- Clinical Examination:
 - Review the patient's clinical signs and symptoms.
 - Consult with the attending physician to get a comprehensive clinical picture.
- Sample Collection:
 - Collect appropriate clinical samples for laboratory confirmation based on the suspected disease and the stage of illness (refer to Section 3.2).
- Data Management:
 - Ensure the CIF is completed accurately and legibly.
 - Submit the completed CIF to the Local Government Area (LGA) Disease Surveillance and Notification Officer (DSNO).
- Public Health Action:
 - Provide health education to the patient and their contacts on infection prevention and control measures.
 - Initiate contact tracing and active case search in the community if necessary.
 - Implement immediate control measures as guided by the specific disease protocol.

Sample Collection, Packaging, and Transportation Protocol

Proper sample collection, packaging, and transportation are critical for accurate laboratory diagnosis of infectious diseases. The following is a general protocol, with specific requirements

varying by pathogen.

Objective: To ensure the integrity and viability of clinical specimens for laboratory testing.

Materials:

- Appropriate sample collection containers (e.g., sterile universal containers, viral transport media, blood collection tubes)
- Personal Protective Equipment (PPE)
- Absorbent material
- Leak-proof secondary container
- Rigid outer packaging (cold box)
- Ice packs or dry ice
- Sample request form and shipping manifest
- Disinfectant

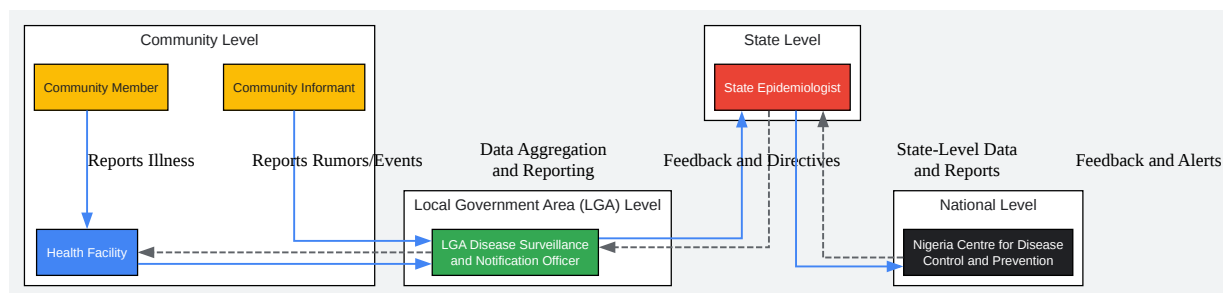
Procedure:

- Preparation and Safety:
 - Don appropriate PPE before handling any clinical specimens.
 - Label all sample containers clearly with the patient's name, unique identification number, date, and time of collection.
- Sample Collection:
 - Collect the appropriate specimen based on the suspected disease and clinical presentation (e.g., blood, cerebrospinal fluid, stool, nasopharyngeal swab).
 - Follow standard phlebotomy and specimen collection procedures to avoid contamination.

- Packaging (Triple Packaging System):
 - Primary Container: The collection tube/container holding the specimen. Ensure it is tightly sealed and leak-proof.
 - Secondary Container: Place the primary container(s) in a leak-proof secondary container (e.g., a sturdy plastic jar or bag). Use absorbent material to cushion multiple primary containers and to absorb any potential leakage.
 - Outer Packaging: Place the secondary container in a rigid, insulated outer packaging (e.g., a cold box). Add frozen ice packs or dry ice as required to maintain the cold chain.
- Documentation:
 - Complete a laboratory request form for each sample, providing all relevant clinical and epidemiological information.
 - Place the form in a waterproof bag and attach it to the outside of the secondary container.
- Transportation:
 - Transport the packaged samples to the designated laboratory as quickly as possible.
 - Maintain the cold chain throughout transit.
 - Notify the receiving laboratory in advance of the shipment.

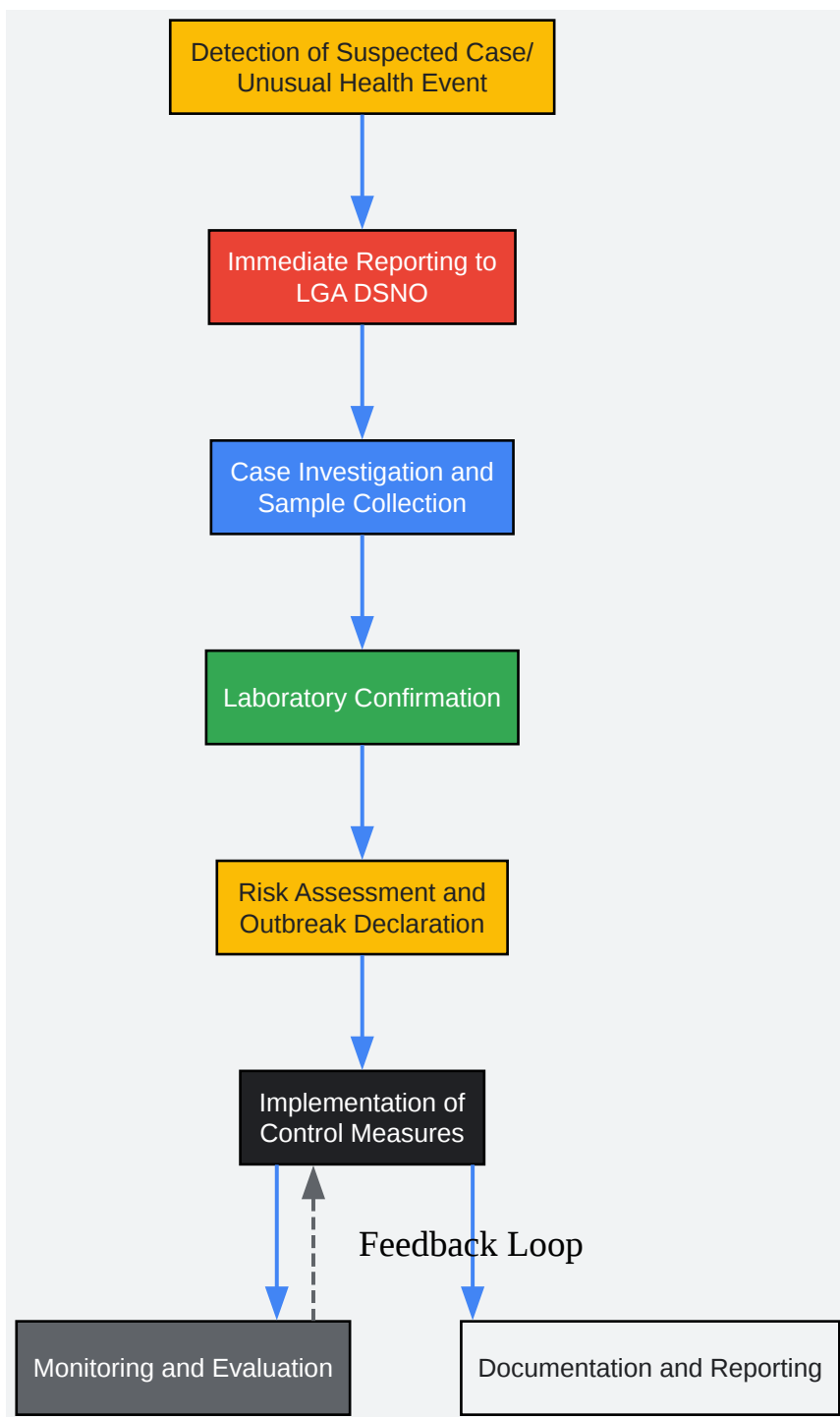
Mandatory Visualizations

The following diagrams illustrate key workflows in the infectious disease surveillance system in Nigeria.



[Click to download full resolution via product page](#)

Caption: Flow of Infectious Disease Surveillance Data in Nigeria.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Implementation of integrated disease surveillance and response systems in West Africa: lessons learned and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncdc.gov.ng [ncdc.gov.ng]
- 3. gov.uk [gov.uk]
- 4. Tuberculosis [who.int]
- 5. undp.org [undp.org]
- To cite this document: BenchChem. [NCDC Guidelines for Infectious Disease Surveillance in Nigeria: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077871#ncdc-guidelines-for-infectious-disease-surveillance-in-nigeria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com